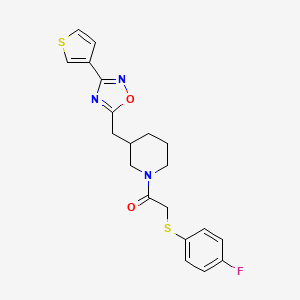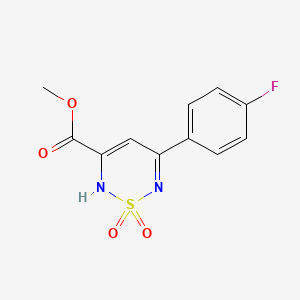
methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound inhibits the growth of cancer cells by disrupting the cell cycle and inhibiting DNA synthesis. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. This compound has also been reported to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. In addition, this compound has been shown to induce changes in the expression of various genes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate in lab experiments include its potent anticancer and antimicrobial activity, as well as its relatively simple synthesis method. However, limitations include the lack of understanding of its mechanism of action, as well as its potential toxicity and side effects.
Zukünftige Richtungen
For research on methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate include further investigation of its mechanism of action, as well as its potential applications in other fields, such as agriculture and environmental science. In addition, studies on the toxicity and side effects of this compound are needed to evaluate its safety for human use. Further research is also needed to optimize the synthesis method to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate has been reported using different methods. One of the commonly used methods involves the reaction of 4-fluoroaniline with carbon disulfide, followed by the reaction with methyl chloroformate and ammonium hydroxide. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction with methyl chloroformate and sodium hydroxide. These methods have been reported to yield the desired compound with good yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as an antimicrobial agent, where it has shown activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c1-18-11(15)10-6-9(13-19(16,17)14-10)7-2-4-8(12)5-3-7/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZOZAOUPFPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NS(=O)(=O)N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-fluorophenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

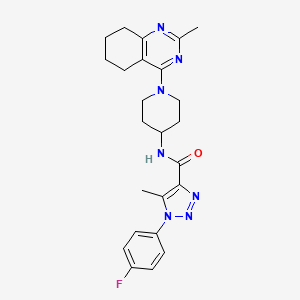
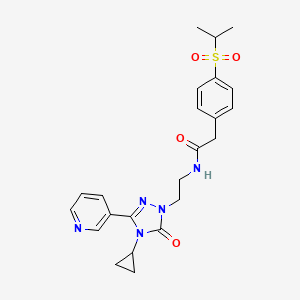
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)
![ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2960675.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2960676.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2960678.png)
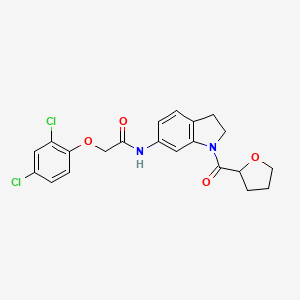
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2960681.png)
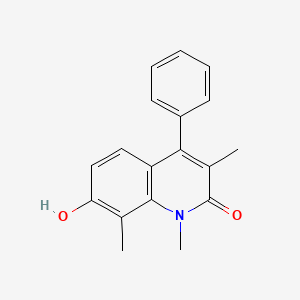
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)
